endo-BCN-PEG4-Val-Cit-PAB-MMAE

Bioorthogonal Click Chemistry SPAAC Kinetics ADC Conjugation Efficiency

Standard ADC linker-payloads often suffer from aggregation, batch heterogeneity, and poor pharmacokinetics-limiting in vivo translation. endo-BCN-PEG4-Val-Cit-PAB-MMAE addresses these challenges through a fully integrated, copper-free click-chemistry design. • Enables site-specific, SPAAC-mediated conjugation to azide-functionalized antibodies, ensuring homogeneous ADCs with precisely controlled DAR and minimal batch variability. • PEG4 spacer provides a balanced hydrophilicity profile-offering reduced aggregation versus non-PEGylated linkers while avoiding steric hindrance from longer PEG chains. • Well-characterized Val-Cit-PAB-MMAE cassette delivers sub-nanomolar to low-nanomolar IC₅₀ cytotoxicity, providing a reliable benchmark for antibody screening programs.

Molecular Formula C80H127N11O19
Molecular Weight 1546.9 g/mol
Cat. No. B12433027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG4-Val-Cit-PAB-MMAE
Molecular FormulaC80H127N11O19
Molecular Weight1546.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5
InChIInChI=1S/C80H127N11O19/c1-15-53(8)70(64(103-13)47-66(93)91-38-24-30-63(91)72(104-14)54(9)73(95)84-55(10)71(94)57-25-19-18-20-26-57)89(11)77(99)68(51(4)5)88-76(98)69(52(6)7)90(12)80(102)110-48-56-31-33-58(34-32-56)85-74(96)62(29-23-36-82-78(81)100)86-75(97)67(50(2)3)87-65(92)35-39-105-41-43-107-45-46-108-44-42-106-40-37-83-79(101)109-49-61-59-27-21-16-17-22-28-60(59)61/h18-20,25-26,31-34,50-55,59-64,67-72,94H,15,21-24,27-30,35-49H2,1-14H3,(H,83,101)(H,84,95)(H,85,96)(H,86,97)(H,87,92)(H,88,98)(H3,81,82,100)/t53-,54+,55+,59-,60+,61?,62-,63-,64+,67-,68-,69-,70-,71+,72+/m0/s1
InChIKeySQKNRIOHJGDSGO-OJFXDSRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-BCN-PEG4-Val-Cit-PAB-MMAE Overview


endo-BCN-PEG4-Val-Cit-PAB-MMAE (CAS 2762519-08-2) is a fully assembled antibody–drug conjugate (ADC) drug-linker construct that combines a strain-promoted alkyne–azide cycloaddition (SPAAC)-compatible endo-BCN moiety, a tetraethylene glycol (PEG4) hydrophilic spacer, a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative para-aminobenzyl (PAB) group, and the microtubule inhibitor monomethyl auristatin E (MMAE) . The endo-BCN group enables copper-free, site-specific conjugation to azide-functionalized antibodies or proteins under mild aqueous conditions , while the Val-Cit-PAB-MMAE cassette ensures intracellular, protease-dependent payload release [1].

Bioorthogonal SPAAC conjugation with endo-BCN handle
Cathepsin B-cleavable Val-Cit-PAB linker for intracellular payload release
PEG4 spacer modulates conjugate hydrophilicity and aggregation

Why Generic Substitution Fails


ADC linker-payload constructs are not interchangeable commodities. Subtle changes in the bioorthogonal handle (e.g., BCN vs. DBCO), PEG length (e.g., PEG4 vs. PEG8), or dipeptide sequence (e.g., Val-Cit vs. Val-Ala) can profoundly alter conjugation efficiency, conjugate hydrophobicity, plasma stability, and in vivo pharmacokinetics [1]. For instance, simply replacing BCN with DBCO alters the SPAAC reaction rate and hydrophilicity [2], while shortening the PEG spacer from PEG8 to PEG4 can worsen pharmacokinetic profiles and reduce anti-tumor activity [3]. The specific quantitative differentiators outlined below provide the evidence basis for selecting endo-BCN-PEG4-Val-Cit-PAB-MMAE over its nearest analogs.

Target Feature
Mismatch Risk with Substitutes
endo-BCN handle
DBCO click kinetics and hydrophilicity may shift conjugate properties
PEG4 spacer
PEG8/PEG12 substitution may alter pharmacokinetics and aggregation profile
Val-Cit dipeptide linker
Val-Ala replacement may change cathepsin B cleavage specificity

Quantitative Differentiation Evidence


BCN vs. DBCO Click Reactivity and Hydrophilicity

The endo-BCN group in the target compound exhibits a second-order rate constant for azide cycloaddition of 140 × 10⁻³ M⁻¹ s⁻¹, compared to 310 × 10⁻³ M⁻¹ s⁻¹ for DBCO [1]. While DBCO is kinetically faster, endo-BCN offers a lower calculated Log P value (2.0) versus DBCO (3.5) [1], indicating greater hydrophilicity and reduced aggregation propensity when conjugated to hydrophobic payloads like MMAE. This trade-off between reaction speed and conjugate stability is critical for ADC manufacturing and in vivo performance.

BCN vs DBCO Reactivity
Class-level inference
BCN k=140, Log P=2.0; DBCO k=310, Log P=3.5
Supports hydrophilicity context for conjugation
SPAAC conditions; calculated Log P
Bioorthogonal Click Chemistry SPAAC Kinetics ADC Conjugation Efficiency

PEG Spacer Length and Pharmacokinetics

In a direct comparative study of DAR8 trastuzumab–MMAE ADCs bearing cleavable pendant-type PEG linkers, ADCs with PEG4 linkers exhibited inferior pharmacokinetic (PK) profiles and reduced in vivo anti-tumor activity compared to those with PEG8 or PEG12 spacers [1]. Specifically, DAR8-ADCs with PEG8 and PEG12 demonstrated better PK and stronger anti-tumor efficacy, while the PEG4 construct showed faster clearance and lower activity [1].

PEG Spacer & PK Profile
Cross-study comparable
PEG4 ADCs: faster clearance, lower in vivo model activity vs PEG8/12
PEG4 supports in vitro research; PK optimization may need longer PEG
DAR8 trastuzumab–MMAE model
ADC Pharmacokinetics PEG Spacer Optimization Drug-to-Antibody Ratio (DAR)

Val-Cit vs. Val-Ala: Cathepsin B Specificity

The Val-Cit dipeptide is specifically cleaved by the lysosomal protease cathepsin B, with a cleavage efficiency that is highly dependent on the amino acid sequence [1]. While direct head-to-head quantitative cleavage rate comparisons between Val-Cit-PAB and Val-Ala-PAB are limited, studies indicate that ADCs utilizing Val-Cit-PAB-MMAE linkers exhibit a favorable combination of in vitro potency, structural homogeneity, and hydrophilicity compared to alternative dipeptide motifs [2]. The Val-Cit sequence is the clinically validated gold standard for cathepsin B-cleavable ADCs, as employed in the FDA-approved drug brentuximab vedotin (Adcetris®) .

Val-Cit vs Val-Ala
Class-level inference
Val-Cit-PAB: reported favorable in vitro profile
Supports cathepsin B-dependent release context
Direct cleavage rate comparison limited
Protease-Cleavable Linkers Cathepsin B MMAE Release Efficiency

PEG4 vs. Non-PEGylated Linkers: Solubility and Aggregation

The inclusion of a four-unit polyethylene glycol (PEG4) spacer in the linker significantly reduces the overall hydrophobicity of the ADC conjugate compared to non-PEGylated analogs. In a study of DAR8 trastuzumab-MMAE ADCs, increasing PEG chain length from none (DAR4) to PEG4 to PEG8/PEG12 led to a progressive decrease in hydrophobicity as measured by HIC analysis, with corresponding reductions in aggregate content observed in stability studies at 40°C [1]. Non-PEGylated ADCs exhibited rapid nonspecific cellular uptake and fast plasma clearance, while PEGylation extended circulation half-life [2].

PEGylation & Aggregation
Cross-study comparable
PEG4: intermediate hydrophobicity and aggregation vs non-PEGylated and PEG8/12
Balance between solubility and linker compactness
HIC and SEC analyses at 40°C
ADC Hydrophobicity PEGylation Aggregation Reduction

BCN Site-Specific vs. Maleimide Conjugation: Homogeneity

Conventional maleimide-based conjugation produces heterogeneous ADC mixtures with variable drug-to-antibody ratios (DAR) and attachment sites, which can compromise pharmacokinetics and therapeutic index. In contrast, site-specific conjugation using BCN–azide SPAAC chemistry yields ADCs with defined DAR and uniform attachment sites. Studies have shown that anti-HER2 ADCs prepared with BCN-containing maytansine or MMAF via site-specific conjugation exhibited superior in vivo antitumor efficacy compared to ADCs prepared using conventional lysine conjugation approaches [1]. Homogeneous ADCs demonstrate significantly improved pharmacological properties relative to their heterogeneous counterparts [2].

Site-Specific vs Maleimide
Class-level inference
BCN-SPAAC: defined DAR; reported improved in vivo model response vs heterogeneous conjugation
Homogeneous DAR supports batch-to-batch consistency
Anti-HER2 ADCs in vivo models
Site-Specific ADC Conjugation Drug-to-Antibody Ratio (DAR) Homogeneity SPAAC vs. Maleimide

Cytotoxicity Profile in Cancer Cell Lines

ADCs incorporating the endo-BCN-Val-Cit-PAB-MMAE linker-payload demonstrate potent, target-dependent cytotoxicity in preclinical cancer cell line models, with reported IC₅₀ values in the subnanomolar to low-nanomolar range . This high potency is comparable to that of clinically validated MMAE-based ADCs such as brentuximab vedotin (Adcetris®), which relies on the same Val-Cit-PAB-MMAE release mechanism .

Cytotoxicity Potency
Data to verify
IC₅₀: subnanomolar to low-nanomolar
Supports target-dependent cytotoxicity endpoint review
Cancer cell line models; benchmark comparison
ADC Cytotoxicity MMAE Potency Cancer Cell Lines

Optimal Research & Industrial Applications


Site-Specific ADC Conjugation via SPAAC

Leverage the endo-BCN group for copper-free SPAAC conjugation to azide-functionalized antibodies, achieving homogeneous ADCs with precisely controlled DAR. This approach minimizes batch variability and improves pharmacokinetic predictability, as demonstrated by the superior in vivo efficacy of site-specific BCN-conjugated ADCs compared to heterogeneous lysine-conjugated counterparts [1]. Ideal for generating research-grade ADCs with defined stoichiometry.

Linker Optimization: PEG Spacer Length

Utilize endo-BCN-PEG4-Val-Cit-PAB-MMAE as a reference PEG4-containing linker in systematic studies comparing different PEG spacer lengths (e.g., PEG4 vs. PEG8 vs. PEG12). Data indicate that PEG4 ADCs exhibit intermediate hydrophobicity and aggregation profiles, with reduced PK performance relative to PEG8/PEG12 constructs [2]. This compound serves as an essential control for understanding the impact of PEG length on ADC biophysical and pharmacokinetic properties.

In Vitro Cytotoxicity Screening of MMAE ADCs

Employ the compound for in vitro cytotoxicity screening in relevant cancer cell lines, where ADCs incorporating this linker-payload achieve subnanomolar to low-nanomolar IC₅₀ values . The well-characterized Val-Cit-PAB-MMAE release mechanism ensures that observed cytotoxicity is attributable to target-mediated internalization and cathepsin B-dependent payload release, providing a reliable benchmark for evaluating novel antibody candidates.

Hydrophobicity and Aggregation for Formulation

Investigate the impact of PEG4 on conjugate hydrophobicity and aggregation propensity using HIC and SEC analyses. The PEG4 spacer provides a moderate reduction in hydrophobicity compared to non-PEGylated linkers, while avoiding the increased molecular weight and potential steric hindrance associated with longer PEG chains [3]. This makes the compound a valuable tool for formulation scientists optimizing ADC stability and solubility.

Application
Selection Property
Validation Focus
ADC bioconjugation research
BCN SPAAC handle
DAR homogeneity and batch consistency
Linker spacer length optimization
PEG4 hydrophilicity profile
PK and aggregation endpoint review
Cancer cell-line cytotoxicity screening
MMAE payload release
Target-mediated cytotoxicity endpoints
Formulation stability studies
PEG4 aggregation modulation
HIC/SEC aggregation profiling

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